molecular formula C14H7F6NO2 B6186131 2,2-difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid CAS No. 2639451-63-9

2,2-difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid

Cat. No.: B6186131
CAS No.: 2639451-63-9
M. Wt: 335.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the desired substituents.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms at specific positions.

    Coupling Reactions: The fluorinated pyridine derivative is then coupled with a fluorinated phenyl derivative using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

    Final Functionalization:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylate derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Hydrogenated pyridine or phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Fluorinated Building Blocks: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features and biological activity.

    Biological Probes: Used in the design of fluorinated probes for imaging and diagnostic applications.

Industry:

    Materials Science: Incorporated into polymers and materials to enhance their thermal and chemical stability.

    Agriculture: Potential use in the development of agrochemicals with improved efficacy and environmental stability.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
  • 2,2-Difluoro-2-(trifluoromethoxy)acetic acid

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl or pyridine rings can significantly alter the chemical and physical properties.
  • Reactivity: The reactivity of these compounds can vary based on the electronic effects of the substituents, influencing their behavior in chemical reactions.
  • Applications: While all these compounds may find use in similar fields, their specific applications can differ based on their unique properties. For example, the trifluoromethyl group in 2,2-difluoro-2-{6-[2-fluoro-4-(trifluoromethyl)phenyl]pyridin-2-yl}acetic acid may impart different biological activity compared to a nitro group in 2,2-difluoro-2-(4-nitrophenyl)acetic acid.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2639451-63-9

Molecular Formula

C14H7F6NO2

Molecular Weight

335.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.